molecular formula C12H18Cl2N2 B1453427 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride CAS No. 1185307-54-3

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

Cat. No. B1453427
M. Wt: 261.19 g/mol
InChI Key: NFMRBLYSENTKMZ-UHFFFAOYSA-N
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Description

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is an arylpiperazine compound. It is an important intermediate in the preparation of various pharmaceuticals, such as Trazodone .


Synthesis Analysis

The synthesis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is C12H18Cl2N2 . The average mass is 269.599 Da and the monoisotopic mass is 268.030090 Da .


Chemical Reactions Analysis

The chemical reactions involving 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

  • Neurotropic and Cardiovascular Agents : Arylpiperazine derivatives, including 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, have been reported as neurotropic and cardiovascular agents. These compounds, with phenyl or substituted phenyl as aryl substituents, have displayed significant pharmacological activities (Červená, Dlabač, Němec, & Protiva, 1975).

  • Cetirizine Antihistamine : Cetirizine, a piperazine antihistamine, is the principal human metabolite of hydroxyzine, a member of the piperazine class of antihistamines. It has shown effectiveness in the treatment of urticaria and allergic rhinitis (Arlette, 1991).

  • Antidepressant and Antianxiety Activities : Novel series of 1-arylmethyl-4-methyl piperazine compounds, derivatives of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine, have shown antidepressant and antianxiety activities in behavioral and physiological tests (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

  • Antimicrobial Studies : Piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have exhibited excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

  • Potential Anticancer Activities : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been synthesized and investigated for potential anticancer activities, particularly against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

  • Antibacterial Activity of Piperazine Analogues : Piperazine-1, 3, 4-oxadiazole derivatives have been synthesized and screened for antibacterial activity. Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria (Kottakki, Soujanya Kumari P V D, G. G., Rao, & Devi Parimiuma, 2020).

Safety And Hazards

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[1-(3-chlorophenyl)ethyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;/h2-4,9-10,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMRBLYSENTKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671781
Record name 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

CAS RN

1185307-54-3
Record name 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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